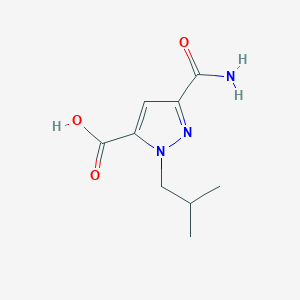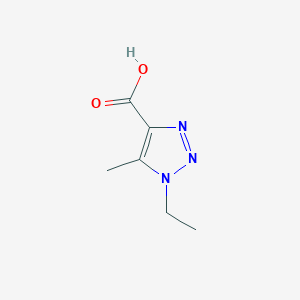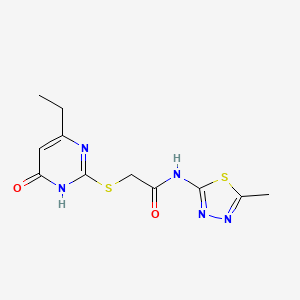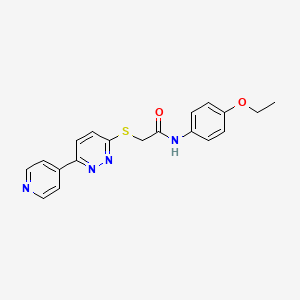
2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide allows it to act as a free radical scavenger, thereby reducing oxidative stress within the body .
Antibacterial Properties
Research indicates that benzamide derivatives, including 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, exhibit antibacterial activity . These compounds have been tested against various gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents .
Anticancer Potential
The indole core of this compound is of significant interest in cancer research. Studies have shown that derivatives of 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can induce apoptosis in cancer cells, particularly by activating procaspase-3. This could lead to the development of new anticancer therapies .
Neuroprotective Effects
Indole derivatives, including this compound, are being explored for their neuroprotective properties . They may play a role in the synthesis of new compounds that could protect nerve cells from damage or degeneration .
Melatonin Receptor Binding
2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide has been synthesized and evaluated for its binding affinity to melatonin receptors. This is relevant because melatonin plays a central role in regulating circadian rhythms and has various systemic effects .
Anti-inflammatory Activity
The compound’s anti-inflammatory properties are also being investigated. Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. The indole derivatives show potential in this field .
Antiviral Applications
Indole derivatives have shown antiviral activity , and 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide could be included in this category. These compounds could be used to develop new treatments for viral infections .
Industrial Applications
Beyond medical applications, benzamide compounds like 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide are used in various industrial sectors, including plastics, rubber, paper, and agriculture. Their chemical properties make them valuable for diverse industrial processes .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-5-3-4-12(16(14)23-2)17(21)18-11-6-7-13-10(8-11)9-15(20)19-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOJCPBGYIERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-6-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2864469.png)
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)



![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
